molecular formula C21H33NO3 B15168907 Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate CAS No. 650596-81-9

Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate

Cat. No.: B15168907
CAS No.: 650596-81-9
M. Wt: 347.5 g/mol
InChI Key: BXELZQKBAHDCBO-UHFFFAOYSA-N
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Description

    Reagents: Hydrogen peroxide, acetic acid

    Reaction: The benzylamino-dodec-2-enoate intermediate is treated with hydrogen peroxide in the presence of acetic acid to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the dodec-2-enoate backbone, followed by the introduction of the benzylamino group and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Dodec-2-enoate Backbone

      Reagents: Ethyl acetoacetate, sodium ethoxide

      Conditions: Reflux in ethanol

      Reaction: Ethyl acetoacetate is treated with sodium ethoxide to form the dodec-2-enoate backbone.

Chemical Reactions Analysis

Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation:

      Reagents: Potassium permanganate, sulfuric acid

      Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.

  • Reduction:

      Reagents: Sodium borohydride, methanol

      Products: Reduced derivatives with fewer double bonds or hydroxyl groups.

  • Substitution:

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Products: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate has a wide range of scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a biochemical probe to study enzyme interactions.
    • Used in cell culture studies to assess its effects on cellular processes.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Studied as

Properties

CAS No.

650596-81-9

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate

InChI

InChI=1S/C21H33NO3/c1-3-5-6-7-11-14-20(23)15-19(16-21(24)25-4-2)22-17-18-12-9-8-10-13-18/h8-10,12-13,16,20,22-23H,3-7,11,14-15,17H2,1-2H3

InChI Key

BXELZQKBAHDCBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O

Origin of Product

United States

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